molecular formula C6H6N2S B078143 2-(2-Methylthiazol-4-yl)acetonitrile CAS No. 13458-33-8

2-(2-Methylthiazol-4-yl)acetonitrile

Cat. No. B078143
CAS RN: 13458-33-8
M. Wt: 138.19 g/mol
InChI Key: RAPXHYYGOAFSEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Methylthiazol-4-yl)acetonitrile and its derivatives often involves nucleophilic substitution reactions where the methylthio group is replaced by C-nucleophiles, leading to a variety of naphthostyryl derivatives. For example, reactions of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles proceed via substitution to afford new derivatives used in the synthesis of Hantzsch thiazoles (Dyachenko et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-(2-Methylthiazol-4-yl)acetonitrile derivatives has been studied using various techniques, including X-ray diffraction (XRD), which provides insight into the stereochemistry and molecular configuration of these compounds. This analysis has revealed complex molecular geometries and confirmed the stereochemistry of the exocyclic ethene bond in certain derivatives (Kalogirou et al., 2014).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions, showing versatility in chemical synthesis. For instance, the reaction of 1-(methylthio)acetone with different nitriles has led to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles, showcasing the reactivity of the methylthio group at the C4 position (Herrera et al., 2006).

Physical Properties Analysis

The physical properties of 2-(2-Methylthiazol-4-yl)acetonitrile derivatives, such as melting points, boiling points, and solubility in various solvents, are crucial for understanding their behavior in different chemical environments and for applications in synthesis and materials science.

Chemical Properties Analysis

Chemically, these compounds exhibit a wide range of reactivities, such as nucleophilic substitution reactions, ring transformations, and electrophilic additions. The chemical properties are influenced by the thiazole moiety and the acetonitrile group, which can undergo various transformations under different conditions, leading to a variety of functionalized products with potential applications in pharmaceuticals and materials science.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Recent advancements in amyloid imaging for Alzheimer's disease diagnosis have leveraged compounds similar in structure to 2-(2-Methylthiazol-4-yl)acetonitrile. These developments include radioligands like [18F]FDDNP, 11C-PIB, SB13, and 11C-BF-227, utilized in PET scans to identify amyloid plaques in the brain, offering insights into the disease's progression and facilitating early detection (Nordberg, 2007).

Organic Solvent Effects in Analytical Chemistry

The role of organic solvent composition, including compounds related to 2-(2-Methylthiazol-4-yl)acetonitrile, has been explored in the pH stability of buffered HPLC mobile phases. These studies assist in predicting the pH of mobile phases and the pKa of analytes, crucial for chromatographic retention and analysis accuracy (Subirats, Rosés, & Bosch, 2007).

Herbicide Toxicity and Environmental Impact

Research into the toxicity and environmental impact of herbicides like 2,4-D has advanced, with a focus on occupational risks, neurotoxicity, and resistance in non-target species. Studies emphasize the need for sustainable pesticide use and highlight the role of molecular biology in understanding herbicide action (Zuanazzi, Ghisi, & Oliveira, 2020).

Antithrombotic Drug Synthesis

The synthesis of antithrombotic drugs, such as (S)-clopidogrel, involves complex chemical processes where compounds like 2-(2-Methylthiazol-4-yl)acetonitrile may serve as precursors or intermediates. Detailed reviews of synthetic methodologies provide a basis for developing more efficient production processes for these critical medications (Saeed et al., 2017).

Analytical Methods in Pharmaceutical Monitoring

Atorvastatin's quality control and monitoring have leveraged HPLC and spectrophotometry, with organic solvents like acetonitrile playing a significant role in the analytical process. This research underscores the importance of methodological advancements in ensuring pharmaceutical quality and safety (Kogawa, Pires, & Salgado, 2019).

Safety And Hazards

The safety data sheet for a similar compound, acetonitrile, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation .

properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPXHYYGOAFSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368071
Record name (2-Methyl-1,3-thiazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylthiazol-4-yl)acetonitrile

CAS RN

13458-33-8
Record name (2-Methyl-1,3-thiazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Chloromethyl-2-methyl thiazole hydrochloride (1 g, 5.4 mmol) was taken up in sodium bicarbonate saturated aqueous solution and extracted with EtOAc, dried (MgSO4), and concentrated in vacuo. The residue was dissolved in 95% ethanol (50 mL) and potassium cyanide (353 mg, 5.4 mmol) followed by water (5 mL) were added to the reaction mixture. The mixture was refluxed for 18 hours and cooled to room temperature. The reaction mixture was taken up in EtOAc and washed with water, dried (MgSO4), and concentrated in vacuo. The residue was purified on silica with a gradient of heptane to 1:1 heptane/EtOAc to give 4-cyanomethyl-2-methyl thiazole (180 mg, 24%).
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1 g
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353 mg
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5 mL
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